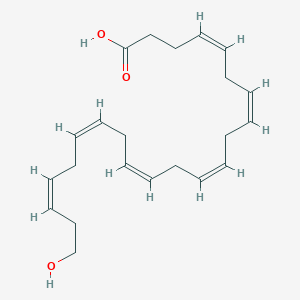

22-HDHA

Description

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRUULZFBQUZPD-OAKYPOHLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unveiling of 22-HDHA: A Comprehensive Technical Dossier

The full name of 22-HDHA is 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid. Also known by the synonyms 22-hydroxy Docosahexaenoic Acid and 22-OH DHA, this molecule is a critical hydroxylated metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA).[1] Emerging research has identified this compound not merely as a metabolic byproduct, but as a pivotal intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), hinting at its own potential bioactivity. This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals, summarizing its biosynthesis, metabolic fate, and known biological significance, alongside detailed experimental protocols and pathway visualizations.

Physicochemical Properties and Identification

A comprehensive understanding of this compound begins with its fundamental chemical and physical characteristics, which are essential for its detection, quantification, and experimental handling.

| Property | Value | Reference |

| Full Chemical Name | 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid | [1] |

| Common Abbreviations | This compound, 22-OH DHA | [1] |

| Molecular Formula | C₂₂H₃₂O₃ | [1] |

| Molecular Weight | 344.5 g/mol | [1] |

| CAS Number | 90780-46-4 | [1] |

Biosynthesis of this compound: A Cytochrome P450-Mediated Pathway

The primary route for the endogenous production of this compound is the omega-hydroxylation of its precursor, docosahexaenoic acid (DHA). This critical transformation is catalyzed by specific enzymes belonging to the cytochrome P450 (CYP) superfamily.

Key Enzyme: The principal enzyme identified in the conversion of DHA to this compound is cytochrome P450 4F3B (CYP4F3B) .[2] Experimental evidence from studies utilizing recombinant human CYP4F3B has confirmed its capacity to oxidize the terminal methyl group of DHA to produce this compound.[2]

Reaction Mechanism: The biosynthesis is an oxidation reaction where a hydroxyl group (-OH) is introduced at the 22nd carbon position of the DHA molecule. This process requires the presence of molecular oxygen (O₂) and NADPH as a cofactor.

Below is a Graphviz diagram illustrating the biosynthetic pathway from DHA to this compound.

Caption: Biosynthesis of this compound from DHA via CYP4F3B-mediated ω-hydroxylation.

Metabolic Fate of this compound: A Precursor to Pro-Resolving Mediators

While this compound may possess intrinsic biological activities, its most well-characterized role is that of a key intermediate in the formation of maresin-like specialized pro-resolving lipid mediators (MarLs). These molecules are potent regulators of inflammation resolution.

Conversion to Maresin-like Mediators: this compound can be further metabolized by other enzymes, such as lipoxygenases (LOX), to generate dihydroxylated products like 14S,22-diHDHA and 14R,22-diHDHA.

Potential Degradation Pathway: While the specific degradation pathway of this compound is not fully elucidated, studies on a similar molecule, 2-hydroxy-docosahexaenoic acid (2-HDHA), reveal a potential metabolic route. 2-HDHA undergoes peroxisomal α-oxidation, resulting in the formation of heneicosapentaenoic acid (HPA), a fatty acid with one less carbon.[1][3] This suggests that this compound could potentially be metabolized through a similar chain-shortening mechanism.

The following diagram illustrates the potential metabolic fate of this compound.

Caption: Metabolic pathways of this compound, including its role as a precursor and a hypothesized degradation route.

Biological Activity and Signaling Pathways: An Emerging Picture

The direct biological effects of this compound are an active area of investigation. Much of the current understanding is inferred from the activities of its precursor, DHA, and its downstream metabolites, the SPMs.

Pro-Resolving and Anti-inflammatory Potential: A closely related molecule, 22-hydroxy-protectin D1 (22-OH-PD1), has demonstrated potent pro-resolving actions, including the inhibition of polymorphonuclear leukocyte (PMN) infiltration and the reduction of pro-inflammatory mediators.[1][3] This suggests that this compound may also possess intrinsic anti-inflammatory and pro-resolving properties.

Potential Interaction with Nuclear Receptors and G-Protein Coupled Receptors:

-

Peroxisome Proliferator-Activated Receptors (PPARs): DHA is a known activator of PPARα, a nuclear receptor that regulates genes involved in fatty acid metabolism.[4] Given its structural similarity, it is plausible that this compound could also modulate PPAR activity.

-

G-Protein Coupled Receptor 120 (GPR120): DHA is an endogenous ligand for GPR120, a receptor involved in mediating potent anti-inflammatory and insulin-sensitizing effects.[2][5][6] Activation of GPR120 by DHA can inhibit inflammatory signaling pathways, such as those initiated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α).[2][6] Future research is needed to determine if this compound can also directly activate GPR120.

The diagram below outlines the potential signaling pathways that may be influenced by this compound, based on the known actions of its precursor, DHA.

Caption: Hypothesized signaling pathways for this compound, based on the known targets of its precursor, DHA.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are summaries of key experimental protocols adapted from relevant literature.

In Vitro Biosynthesis of this compound

Objective: To demonstrate the enzymatic conversion of DHA to this compound using a source of cytochrome P450 enzymes.

Materials:

-

Docosahexaenoic acid (DHA)

-

Microsomal preparations (e.g., from rat liver or cells expressing recombinant human CYP4F3B)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Internal standard (for quantification)

Procedure:

-

Prepare a reaction mixture containing the microsomal preparation, buffer, and DHA.

-

Initiate the reaction by adding NADPH.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent to precipitate the protein and extract the lipids.

-

Add an internal standard for quantitative analysis.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase, evaporate the solvent, and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the sample using LC-MS/MS or GC-MS to identify and quantify this compound.

Analysis of this compound Metabolism in Cell Culture

Objective: To investigate the metabolic fate of this compound in a cellular context.

Materials:

-

This compound

-

Cultured cells (e.g., hepatocytes, macrophages)

-

Cell culture medium and supplements

-

Organic solvents for lipid extraction

-

Internal standards

Procedure:

-

Culture cells to a desired confluency.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Harvest the cells and the culture medium separately.

-

Extract lipids from both the cell pellet and the medium using a method such as the Bligh-Dyer extraction.

-

Analyze the lipid extracts by LC-MS/MS or GC-MS to identify and quantify this compound and its potential metabolites (e.g., chain-shortened fatty acids, dihydroxylated products).

Workflow for Investigating Biological Activity

The following workflow outlines the steps to assess the potential anti-inflammatory effects of this compound.

Caption: A logical workflow for investigating the anti-inflammatory properties of this compound.

Conclusion and Future Directions

22-hydroxy-docosahexaenoic acid is emerging as a significant lipid mediator, transitioning from being considered a simple metabolite of DHA to a key precursor in the biosynthesis of potent pro-resolving molecules. While its direct biological activities are still under investigation, the available evidence strongly suggests a role in the modulation of inflammatory processes. Future research should focus on elucidating the specific receptors and signaling pathways through which this compound exerts its effects, quantifying its potency in various biological assays, and fully characterizing its metabolic fate. A deeper understanding of this molecule holds promise for the development of novel therapeutic strategies for inflammatory diseases.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deficiency or activation of peroxisome proliferator-activated receptor α reduces the tissue concentrations of endogenously synthesized docosahexaenoic acid in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endogenous Ligand for GPR120, Docosahexaenoic Acid, Exerts Benign Metabolic Effects on the Skeletal Muscles via AMP-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Synthesis of 22-Hydroxy Docosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxy docosahexaenoic acid (22-OH-DHA or 22-HDoHE) is an omega-hydroxylated metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Emerging research has highlighted its potential as a bioactive lipid mediator with roles in cellular signaling and potential therapeutic applications. This technical guide provides an in-depth overview of the biological synthesis of 22-OH-DHA, focusing on the enzymatic pathways, key enzymes, and relevant experimental methodologies. Quantitative data from existing literature is summarized, and detailed experimental protocols are provided to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to offer a clear and comprehensive understanding of the processes involved.

Introduction to 22-Hydroxy Docosahexaenoic Acid

Docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid with six double bonds, is a crucial component of cell membranes, particularly in the brain and retina. Its metabolism gives rise to a diverse array of bioactive molecules, including hydroxylated derivatives. Among these, 22-hydroxy docosahexaenoic acid is formed through the enzymatic hydroxylation of DHA at its terminal (omega) carbon atom. This modification alters the molecule's polarity and biological activity, suggesting its involvement in specific signaling cascades.

Biological Synthesis of 22-Hydroxy Docosahexaenoic Acid

The primary route for the biological synthesis of 22-OH-DHA from DHA is through the action of cytochrome P450 (CYP) enzymes. Certain lipoxygenase (LOX) enzymes can also hydroxylate DHA, though typically at other positions.

Cytochrome P450-Mediated ω-Hydroxylation

The ω-hydroxylation of fatty acids is a key metabolic pathway catalyzed by specific CYP enzymes, primarily from the CYP4F subfamily. These monooxygenases introduce a hydroxyl group at the terminal methyl group of the fatty acid chain.

-

Key Enzyme: The human enzyme CYP4F3B has been identified as capable of ω-hydroxylating DHA to produce 22-OH-DHA.[1] Other members of the CYP4F family, such as CYP4F11, are also known to be effective ω-hydroxylases for long-chain and very-long-chain fatty acids.

The enzymatic reaction can be summarized as follows:

Docosahexaenoic Acid + NADPH + H⁺ + O₂ → 22-Hydroxy Docosahexaenoic Acid + NADP⁺ + H₂O

dot

References

22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide on its Formation, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxydocosahexaenoic acid (22-HDHA) is a significant oxidation product of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for human health. The formation of this compound can occur through both enzymatic and non-enzymatic pathways, and its presence in biological systems points to potential roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its formation, detailed experimental protocols for its analysis, and a summary of its known biological activities and associated signaling pathways. The information is presented to support further research and drug development efforts centered on this bioactive lipid mediator.

Introduction

Docosahexaenoic acid (DHA, 22:6n-3) is a major structural component of the central nervous system and retina, and it serves as a precursor to a variety of bioactive metabolites.[1] The oxidation of DHA, both enzymatically and non-enzymatically, leads to the formation of a diverse array of molecules, including hydroxylated derivatives known as hydroxydocosahexaenoic acids (HDHAs). Among these, this compound has emerged as a metabolite of interest due to its detection in biological systems and potential for biological activity. This guide will delve into the technical details surrounding this compound, providing a resource for researchers in the fields of lipidomics, pharmacology, and drug discovery.

Formation of this compound from DHA Oxidation

The generation of this compound from DHA can be broadly categorized into enzymatic and non-enzymatic pathways.

2.1. Enzymatic Oxidation:

The primary enzymatic route for this compound formation involves the action of cytochrome P450 (CYP) enzymes. Specifically, certain CYP isoforms can hydroxylate DHA at the omega-position (the 22nd carbon).

-

CYP4F3B: This human cytochrome P450 isoform has been shown to metabolize DHA to this compound in vitro.[2][3]

-

Rat Liver Microsomes: Incubation of DHA with rat liver microsomes in the presence of NADPH also results in the formation of this compound, indicating the involvement of hepatic CYP enzymes.[2][3]

2.2. Non-Enzymatic Oxidation:

While enzymatic pathways are specific, non-enzymatic oxidation of DHA through autoxidation can also lead to the formation of a mixture of hydroperoxy- and hydroxy-derivatives, which may include this compound. This process is less specific and can be initiated by reactive oxygen species (ROS).

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its study.

| Property | Value | Reference |

| Formal Name | 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid | [2] |

| CAS Number | 90780-46-4 | [2] |

| Molecular Formula | C22H32O3 | [2] |

| Molar Mass | 344.5 g/mol | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

4.1. Chemical Synthesis of this compound (ω-hydroxy DHA)

A convergent synthesis approach has been reported for the preparation of ω-hydroxy polyunsaturated fatty acids, including this compound.[4] The key steps involve:

-

Cu-mediated C-C bond formation: This step is used to construct the methylene-skipped poly-yne backbone of the molecule.

-

Partial alkyne hydrogenation: A critical step involving the partial reduction of the poly-ynes to the corresponding cis-alkenes. The presence of excess 2-methyl-2-butene (B146552) is crucial to prevent over-hydrogenation.[4]

4.2. Quantification of this compound in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.

4.2.1. Sample Preparation

-

Lipid Extraction:

-

To 100 µL of plasma, add an internal standard mixture (e.g., deuterated DHA).

-

Extract lipids using a hexane/isopropanol (3:2, v/v) solution.

-

Vortex and incubate at -20°C for 10 minutes.

-

Centrifuge at 14,000 x g at 4°C for 5 minutes.[3]

-

-

Alkaline Hydrolysis (for total fatty acid analysis):

-

To the lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.

-

Incubate at 80°C for 30 minutes to hydrolyze esterified fatty acids.[3]

-

4.2.2. LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Shim-Pack GIST-HP C18) is suitable for separation.[3]

-

Mobile Phase: An isocratic flow with a mobile phase containing ammonium (B1175870) acetate (B1210297) can enhance sensitivity in negative electrospray ionization mode.[3]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Selected Reaction Monitoring (SRM) is used for targeted quantification of this compound and its specific fragment ions.[2]

-

Biological Activities and Signaling Pathways

The biological roles of this compound are an active area of research. While specific signaling pathways for this compound are not yet fully elucidated, studies on DHA and its other oxidized metabolites provide a framework for its potential mechanisms of action.

5.1. Known Biological Activities of this compound

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation: this compound has been shown to be a more potent activator of murine TRPV1 than 20-HETE (an arachidonic acid metabolite).[4]

-

Pain Perception: In a mechanical nociceptive assay in rats, intraplantar injection of this compound did not induce pain, in contrast to 20-HETE.[4]

5.2. Potential Signaling Pathways

Based on the activities of DHA and other oxidized fatty acids, this compound may interact with the following signaling pathways:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Oxidized fatty acids are known ligands for PPARs, particularly PPARα and PPARγ.[5] Activation of these nuclear receptors can modulate genes involved in lipid metabolism and inflammation.

-

Nuclear Factor-kappa B (NF-κB) Pathway: DHA and its oxidized metabolites have been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[3] This inhibition can occur through a PPARα-dependent mechanism.[5]

Quantitative Data

Quantitative data on the biological activity of this compound is currently limited in the scientific literature.

| Biological Activity | Assay System | Result | Reference |

| TRPV1 Activation | mTRPV1 expressed in HEK293 cells | Significant Ca2+ influx at 10 µM | [4] |

| Pain Induction | Mechanical nociceptive assay in rats | No significant change in paw withdrawal thresholds | [4] |

Note: Specific EC50 or IC50 values for these activities are not currently available in the cited literature.

Conclusion and Future Directions

This compound is a naturally occurring oxidation product of DHA with demonstrated, albeit currently limited, biological activity. The development of robust analytical methods allows for its accurate quantification in biological matrices, which is crucial for understanding its physiological and pathological roles. Future research should focus on:

-

Elucidating the specific signaling pathways directly activated or inhibited by this compound.

-

Determining the quantitative aspects of its biological activities, including EC50 and IC50 values for various endpoints.

-

Investigating its role in inflammatory diseases, neurological disorders, and cancer, where DHA and its other metabolites have shown significant effects.

A deeper understanding of this compound will undoubtedly open new avenues for therapeutic intervention and drug development.

References

- 1. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-activated Receptor γ-mediated up-regulation of syndecan-1 by n-3 fatty acids promotes apoptosis of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in the Formation of 22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of cytochrome P450 (CYP) monooxygenases in the biosynthesis of 22-hydroxydocosahexaenoic acid (22-HDHA), an omega-hydroxylated metabolite of the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). Emerging evidence suggests that this compound is not merely a catabolic byproduct but an active signaling molecule with potential roles in lipid metabolism and inflammation. This document details the specific CYP isozymes involved, the biochemical pathway of formation, quantitative data on enzyme activity, and detailed experimental protocols for studying this process. Furthermore, it explores the known signaling functions of this compound, providing a foundation for future research and therapeutic development.

Introduction

The metabolism of polyunsaturated fatty acids by cytochrome P450 enzymes generates a diverse array of bioactive lipid mediators. While the epoxygenase and mid-chain hydroxylase activities of CYPs have been extensively studied, the ω-hydroxylation pathway is gaining significant attention. This pathway leads to the formation of ω-hydroxy fatty acids, which can possess unique biological activities. This compound is the product of the ω-hydroxylation of DHA, a 22-carbon omega-3 fatty acid abundant in the brain and retina. This guide will delve into the enzymatic machinery responsible for this compound synthesis and its potential physiological significance.

The Biochemical Pathway of this compound Formation

The formation of this compound from DHA is a single-step enzymatic reaction catalyzed by cytochrome P450 monooxygenases. This reaction, known as ω-hydroxylation, involves the insertion of a hydroxyl group (-OH) at the terminal carbon (C-22) of the DHA molecule.

The overall reaction is as follows:

Docosahexaenoic acid (DHA) + NADPH + H⁺ + O₂ → 22-hydroxy-docosahexaenoic acid (this compound) + NADP⁺ + H₂O

This enzymatic process is dependent on the presence of NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the CYP enzyme, enabling the activation of molecular oxygen.

Key Cytochrome P450 Isozymes Involved

Research has identified members of the CYP4 family as the primary enzymes responsible for the ω-hydroxylation of fatty acids, including DHA.

-

CYP4F3B: This isozyme has been explicitly shown to convert DHA to this compound.[1][2] Studies using recombinant human CYP4F3B have confirmed its catalytic activity towards 22-carbon omega-3 fatty acids.[1]

-

CYP4F3A: As a closely related isoform to CYP4F3B, CYP4F3A is also a highly efficient ω-hydroxylase of PUFAs and is considered a likely contributor to this compound formation.[3]

-

CYP4F2 and CYP4A11: These CYP4 family members are also known to be potent ω-hydroxylases of various fatty acids.[3] While their specific activity with DHA to form this compound is less characterized than CYP4F3B, their established role in fatty acid ω-hydroxylation suggests their potential involvement.

Quantitative Data on Enzyme Activity

Quantifying the efficiency of CYP-mediated this compound formation is crucial for understanding its physiological relevance. While precise Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) for the conversion of DHA to this compound by specific human CYP isozymes are not yet fully established in the literature, existing data for related reactions provide valuable insights.

| CYP Isozyme | Substrate | Product | Kₘ (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Kₘ) (min⁻¹µM⁻¹) | Reference |

| CYP4F3B | Docosahexaenoic Acid (DHA) | This compound | N/A | N/A | N/A | [1][2] |

| CYP4F3A | Leukotriene B₄ | 20-hydroxy-LTB₄ | 0.64 | N/A | N/A | [4] |

| CYP4F2 | Menaquinone-4 (MK4) | ω-hydroxy-MK4 | 3.2 | 0.21 | 0.066 | [5] |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.8 | 0.22 | [6] |

| CYP4A11 | Lauric Acid | 12-hydroxy-lauric acid | 57 | 15 | 0.26 | [7] |

N/A: Data not available in the cited literature for this specific reaction.

Note: The provided kinetic parameters for substrates other than DHA serve as an approximation of the enzymatic capabilities of these CYP isozymes. Further research is required to determine the specific kinetics of this compound formation. A study by Fer et al. (2008) reported specific metabolic rates for the total hydroxylation of DHA by CYP4F3B at different concentrations, indicating its high efficiency.[3]

Experimental Protocols

In Vitro Cytochrome P450 Enzyme Assay for this compound Formation

This protocol describes a general method for determining the kinetic parameters of CYP-mediated this compound formation using recombinant human CYP enzymes (e.g., Supersomes™).

Materials:

-

Recombinant human CYP4F3B, CYP4F3A, CYP4F2, or CYP4A11 (co-expressed with NADPH-cytochrome P450 reductase)

-

Docosahexaenoic acid (DHA)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)

-

Formic acid

-

This compound analytical standard

-

Internal standard (e.g., d₄-20-HETE or other deuterated fatty acid)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of the recombinant CYP enzyme.

-

Substrate Addition: Add varying concentrations of DHA (e.g., 0.5 to 100 µM) to initiate the reaction. A solvent control (without DHA) should be included.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an excess of ice-cold acetonitrile or methanol containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.[8][9][10][11][12]

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM):

-

This compound: Precursor ion (Q1) m/z 343.2 → Product ion (Q3) m/z (specific fragments to be determined by infusion of standard)

-

Internal Standard (e.g., d₄-20-HETE): Precursor ion (Q1) m/z 323.2 → Product ion (Q3) m/z 279.2

-

-

Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte by infusing a standard solution.

Data Analysis:

-

A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

The concentration of this compound in the samples is determined from the standard curve.

Signaling Pathways Involving this compound

Evidence suggests that this compound is not merely a product of DHA catabolism but also functions as a signaling molecule, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1]

PPARα Activation

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[13] Upon activation by a ligand, such as a fatty acid or its metabolite, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation.

Studies have shown that 20-hydroxy-eicosapentaenoic acid (20-HEPE), a structurally similar ω-hydroxy fatty acid, stimulates luciferase activity in cells expressing PPARα, indicating its role as a PPARα agonist.[1] It is highly probable that this compound acts through a similar mechanism. DHA itself is also a known PPARα activator.[14][15]

Experimental Protocol: PPARα Activation Assay (Luciferase Reporter Assay)

This protocol outlines a method to determine if this compound can activate PPARα using a cell-based luciferase reporter assay.[16]

Materials:

-

A suitable cell line (e.g., HepG2, HEK293T)

-

A reporter plasmid containing a PPRE upstream of a luciferase gene (e.g., pPPRE-Luc)

-

An expression plasmid for human PPARα (if the cell line does not endogenously express it)

-

A transfection reagent

-

Cell culture medium and supplements

-

This compound

-

A known PPARα agonist (positive control, e.g., GW7647)

-

A vehicle control (e.g., DMSO)

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARα expression plasmid (if necessary) using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

-

Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations, the positive control, or the vehicle control.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to the control (e.g., β-galactosidase activity or total protein concentration). Compare the fold induction of luciferase activity by this compound to the vehicle control.

Visualizations

Biochemical Pathway of this compound Formation

Caption: ω-Hydroxylation of DHA to this compound by CYP4F enzymes.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining CYP kinetic parameters.

Signaling Pathway of this compound via PPARα

Caption: Proposed signaling pathway for this compound via PPARα activation.

Conclusion and Future Directions

The formation of this compound from DHA via cytochrome P450 ω-hydroxylases, particularly members of the CYP4F subfamily, represents an important metabolic pathway for this essential omega-3 fatty acid. The emerging role of this compound as a potential signaling molecule, acting through PPARα, opens new avenues for research into the physiological effects of DHA and its metabolites.

Future research should focus on:

-

Determining the precise kinetic parameters (Kₘ and Vₘₐₓ) of the key CYP isozymes (CYP4F3B, CYP4F3A, CYP4F2, and CYP4A11) for this compound formation. This will provide a clearer understanding of the efficiency and regulation of this pathway.

-

Elucidating the full spectrum of biological activities of this compound. This includes investigating its effects on other cellular signaling pathways and its role in various physiological and pathological conditions, such as inflammation, metabolic disorders, and neurological function.

-

Exploring the therapeutic potential of modulating this compound levels. This could involve the development of selective inhibitors or inducers of the responsible CYP enzymes or the use of stable this compound analogs.

This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the role of cytochrome P450 in this compound formation and to unlock the potential of this intriguing lipid mediator.

References

- 1. Oxygenation of omega-3 fatty acids by human cytochrome P450 4F3B: effect on 20-hydroxyeicosatetraenoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-Dependent Catabolism of Vitamin K: ω-Hydroxylation Catalyzed by Human CYP4F2 and CYP4F11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 22-HDHA in Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The resolution of inflammation is an active process orchestrated by a class of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs). Among these, derivatives of the omega-3 fatty acid docosahexaenoic acid (DHA) have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. 22-hydroxy-10,12-docosadienoic acid (22-HDHA) is a monohydroxylated metabolite of DHA, and while research on its specific roles is emerging, its mechanism of action in neuroinflammation is believed to be closely tied to the well-established pathways of its parent compound, DHA.

This technical guide provides an in-depth overview of the putative mechanism of action of this compound in neuroinflammation, drawing upon the extensive research conducted on DHA and its other bioactive derivatives. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of this novel lipid mediator.

Core Mechanism of Action: A Multi-pronged Approach to Resolving Neuroinflammation

The anti-inflammatory and pro-resolving effects of DHA and its derivatives, likely including this compound, are not mediated by a single pathway but rather through a concerted modulation of multiple cellular and signaling events. The primary target of these actions is the microglia, the resident immune cells of the central nervous system. In a neuroinflammatory state, microglia adopt a pro-inflammatory M1 phenotype, releasing a barrage of cytotoxic factors. DHA and its metabolites are known to promote the switch of microglia from the M1 to the anti-inflammatory and tissue-reparative M2 phenotype.[1] This phenotypic shift is central to the resolution of neuroinflammation.

The key signaling pathways implicated in the actions of DHA derivatives are:

-

Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[2][3] In activated microglia, the NF-κB pathway is a primary driver for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][4] DHA has been shown to inhibit the activation of NF-κB, thereby suppressing the transcription of these key inflammatory mediators.[1][5] It is highly probable that this compound shares this crucial anti-inflammatory mechanism.

-

Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, including p38 and ERK, are also pivotal in the inflammatory response of microglia.[6] DHA has been demonstrated to modulate these pathways, contributing to the suppression of pro-inflammatory cytokine production.[6]

-

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that plays a critical role in the regulation of inflammation and lipid metabolism.[7] Oxidized fatty acids are known to be natural ligands for PPARγ.[7] The activation of PPARγ in microglia has been shown to suppress the expression of pro-inflammatory genes and promote an anti-inflammatory M2 phenotype.[7] Given its structure as a hydroxylated fatty acid, this compound is a potential candidate for a PPARγ agonist.

-

Interaction with G Protein-Coupled Receptors (GPCRs): Several DHA derivatives exert their effects through specific GPCRs. For instance, other specialized pro-resolving mediators derived from DHA are known to interact with receptors like GPR32 and GPR18. While direct evidence for this compound is pending, the orphan receptor GPR37, which is highly expressed in the brain, has been linked to neuroprotective signaling and is a potential target for novel lipid mediators.[8][9][10]

Quantitative Data on the Effects of DHA on Pro-Inflammatory Cytokine Production

While specific quantitative data for this compound is not yet widely available, the effects of its precursor, DHA, on cytokine production in lipopolysaccharide (LPS)-stimulated microglial cells provide a strong indication of its potential efficacy. The following table summarizes representative data from in vitro studies.

| Treatment | Cell Type | Stimulant | Cytokine Measured | Fold Change vs. LPS Control | Reference |

| DHA (100 µM) + LPS | MG6 microglia | LPS | TNF-α | Decreased | [1] |

| DHA (100 µM) + LPS | MG6 microglia | LPS | IL-6 | Decreased | [1] |

| DHA (30 µM) + LPS | BV-2 microglia | LPS | IL-1β | Decreased | [4] |

| DHA (30 µM) + LPS | BV-2 microglia | LPS | IL-6 | Decreased | [4] |

| DHA (20 µg/ml) + LPS | THP-1 Macrophages | LPS | IL-1β | Decreased | [11] |

| DHA (20 µg/ml) + LPS | THP-1 Macrophages | LPS | TNF-α | Decreased | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the investigation of novel therapeutic agents. Below are generalized methodologies for key experiments cited in the context of studying the effects of DHA and its derivatives on neuroinflammation.

In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with this compound (or DHA as a positive control) at various concentrations for 1-2 hours. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6, 12, or 24 hours).

-

Analysis of Cytokine Expression (qPCR):

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qPCR) is performed using specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

-

-

Analysis of Cytokine Secretion (ELISA):

-

The cell culture supernatant is collected after the treatment period.

-

The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Analysis of Signaling Pathway Activation (Western Blotting):

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Model of Neuroinflammation using Intracerebroventricular (ICV) Injection of LPS in Mice

-

Animal Model: Adult male C57BL/6 mice are used.

-

Stereotaxic Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle. The animals are allowed to recover for at least one week.

-

Treatment:

-

A solution of this compound (or vehicle control) is administered via intraperitoneal (IP) injection or oral gavage for a specified period before the induction of neuroinflammation.

-

Neuroinflammation is induced by a single ICV injection of LPS (e.g., 5 µg in sterile saline) through the implanted cannula.[12]

-

-

Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), the mice are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.

-

Analysis:

-

Immunohistochemistry: Brain sections are stained with antibodies against microglial markers (e.g., Iba1) and inflammatory proteins to assess microglial activation and morphology.

-

qPCR and ELISA: Brain tissue homogenates are used to measure the expression and levels of pro-inflammatory cytokines as described in the in vitro protocol.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Putative signaling pathways of this compound in neuroinflammation.

Caption: Experimental workflow for in vitro analysis of this compound.

Conclusion and Future Directions

While direct and extensive research on the specific mechanism of action of this compound in neuroinflammation is still in its early stages, the wealth of data on its parent compound, DHA, provides a strong foundation for its therapeutic potential. The likely mechanisms involve the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPK, and the potential activation of the anti-inflammatory nuclear receptor PPARγ, leading to a reduction in the production of detrimental pro-inflammatory cytokines.

Future research should focus on elucidating the specific molecular targets of this compound, including its potential interaction with GPR37 and other receptors. Quantitative dose-response studies are needed to determine its potency in comparison to DHA and other SPMs. Furthermore, detailed in vivo studies using various models of neurodegenerative diseases will be crucial to validate its therapeutic efficacy and safety profile. The development of this promising DHA metabolite could offer a novel and targeted approach for the treatment of a wide range of debilitating neurological disorders characterized by chronic neuroinflammation.

References

- 1. Omega-3 polyunsaturated fatty acids suppress the inflammatory responses of lipopolysaccharide-stimulated mouse microglia by activating SIRT1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells | MDPI [mdpi.com]

- 3. A Novel Way to Interfere in NF-κB Signaling to Reduce Inflammation in the Brain – Fight Aging! [fightaging.org]

- 4. mdpi.com [mdpi.com]

- 5. Modulating the inflammatory properties of activated microglia with Docosahexaenoic acid and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic acid protects motor function and increases dopamine synthesis in a rat model of Parkinson’s disease via mechanisms associated with increased protein kinase activity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary DHA supplementation causes selective changes in phospholipids from different brain regions in both wild type mice and the Tg2576 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

22-Hydroxydocosahexaenoic Acid (22-HDHA) Signaling Pathways in Microglia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in maintaining homeostasis and responding to pathological insults. Their activation states, broadly categorized as the pro-inflammatory M1 phenotype and the pro-resolving M2 phenotype, are critical determinants in the progression of neuroinflammatory and neurodegenerative diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that actively regulate the resolution of inflammation. 22-hydroxydocosahexaenoic acid (22-HDHA) is a key intermediate in the biosynthesis of maresins, a family of potent SPMs derived from docosahexaenoic acid (DHA). This technical guide provides a comprehensive overview of the signaling pathways of this compound in microglia, focusing on its conversion to Maresin 1 (MaR1) and the subsequent downstream effects on microglial function.

Biosynthesis of this compound and Conversion to Maresin 1

This compound is generated from its precursor, DHA, through the action of lipoxygenase enzymes. Specifically, in macrophages and likely in microglia, the enzyme 12-lipoxygenase (12-LOX) catalyzes the conversion of DHA to an intermediate, which is then further processed to form MaR1.[1][2] The biosynthesis of MaR1 from DHA involves the formation of a 13S,14S-epoxy-maresin intermediate.[1][3] This epoxide is subsequently hydrolyzed to form the biologically active MaR1.[1][3] While this compound is a key intermediate, much of its biological activity in microglia is attributed to its rapid conversion to MaR1.

Core Signaling Pathways of this compound/Maresin 1 in Microglia

The pro-resolving effects of the this compound downstream metabolite, MaR1, in microglia are primarily mediated through the inhibition of pro-inflammatory signaling cascades and the promotion of a pro-resolving cellular phenotype.

GPR32-Mediated Signaling

While a specific receptor for this compound on microglia has not been definitively identified, evidence suggests that its downstream metabolite, MaR1, exerts its effects through G protein-coupled receptors (GPCRs). GPR32 has been identified as a receptor for various SPMs, including resolvins, which are also derived from DHA.[4][5] It is highly probable that MaR1 also signals through GPR32 on microglia to initiate its anti-inflammatory and pro-resolving functions.[4][5]

Inhibition of the p38 MAPK Pathway

A key mechanism through which MaR1 exerts its anti-inflammatory effects in microglia is by inhibiting the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[6][7] The p38 MAPK pathway is a critical driver of pro-inflammatory cytokine production in response to stimuli like lipopolysaccharide (LPS).[8][9] By inhibiting p38 MAPK, MaR1 effectively dampens the inflammatory response of microglia.

Suppression of the NF-κB Pathway

MaR1 also suppresses the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. MaR1 can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[10]

Promotion of M2 Polarization

The cumulative effect of MaR1 signaling is a shift in the microglial phenotype from the pro-inflammatory M1 state to the pro-resolving M2 state. This is characterized by a decrease in the expression of M1 markers (e.g., iNOS, CD86) and an increase in the expression of M2 markers (e.g., Arginase-1, CD206).[11][12] This phenotypic switch is crucial for the resolution of inflammation and the promotion of tissue repair in the CNS.

Quantitative Data on Maresin 1 Effects in Microglia

The following tables summarize quantitative data from studies investigating the effects of MaR1 on microglial activation.

Table 1: Effect of Maresin 1 on Pro-inflammatory Cytokine Expression in LPS-stimulated Microglia

| Cytokine | Treatment | Concentration | % Reduction vs. LPS alone | Reference |

| TNF-α | MaR1 | 10 nM | ~50% | [10] |

| IL-6 | MaR1 | 10 nM | ~40% | [10] |

| iNOS | MaR1 | 100 nM | ~60% | [6] |

Table 2: Effect of Maresin 1 on Microglial M1/M2 Marker Expression

| Marker | Phenotype | Treatment | Change in Expression | Reference |

| iNOS | M1 | MaR1 | Decreased | [6] |

| CD86 | M1 | MaR1 | Decreased | [12] |

| Arginase-1 | M2 | MaR1 | Increased | [11] |

| CD206 | M2 | MaR1 | Increased | [12] |

Detailed Experimental Protocols

Western Blot for Phosphorylated p38 MAPK

This protocol describes the detection of phosphorylated p38 MAPK in microglial cell lysates.

1. Cell Culture and Treatment:

-

Plate BV-2 microglial cells in 6-well plates at a density of 5 x 105 cells/well.

-

Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treat cells with MaR1 (e.g., 10-100 nM) for 1 hour.

-

Stimulate with LPS (100 ng/mL) for 15-30 minutes.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total p38 MAPK as a loading control.[8]

Immunofluorescence for M1/M2 Markers

This protocol details the staining of microglia for M1 (e.g., iNOS) and M2 (e.g., Arginase-1) markers.[13]

1. Cell Culture and Treatment:

-

Plate primary microglia or BV-2 cells on glass coverslips in a 24-well plate.

-

Treat with MaR1 and/or LPS as described for the Western blot protocol.

2. Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with primary antibodies against iNOS (M1 marker) and Arginase-1 (M2 marker) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

4. Mounting and Imaging:

-

Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image using a fluorescence or confocal microscope.

qPCR for Cytokine Gene Expression

This protocol outlines the quantification of pro-inflammatory cytokine mRNA levels.[14]

1. Cell Culture and Treatment:

-

Culture and treat microglia in 6-well plates as previously described.

2. RNA Extraction:

-

Lyse cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

3. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

4. Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform qPCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound, primarily through its conversion to the potent pro-resolving mediator Maresin 1, plays a crucial role in modulating microglial function. By engaging GPR32 and inhibiting key pro-inflammatory signaling pathways such as p38 MAPK and NF-κB, MaR1 promotes the resolution of neuroinflammation by shifting microglia towards an M2 phenotype. This in-depth understanding of the this compound signaling cascade in microglia provides a strong foundation for the development of novel therapeutic strategies targeting the resolution of inflammation in a range of neurological disorders. The experimental protocols provided herein offer a practical guide for researchers to investigate these pathways further and explore the therapeutic potential of this compound and its derivatives.

References

- 1. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Maresin-1 Ameliorates Sepsis-Induced Microglial Activation Through Modulation of the P38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Maresin1 Ameliorates Sepsis-Induced Microglial Neuritis Induced through Blocking TLR4-NF-κ B-NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Frontiers | Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration [frontiersin.org]

- 13. Immunofluorescence of macrophages and microglia [protocols.io]

- 14. researchgate.net [researchgate.net]

The Physiological Relevance of 22-Hydroxydocosahexaenoic Acid (22-HDHA) in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-hydroxydocosahexaenoic acid (22-HDHA) is a significant cytochrome P450 (CYP)-derived metabolite of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid crucial for brain health. This technical guide provides a comprehensive overview of the physiological relevance of this compound in the central nervous system. It details its biosynthesis, explores its roles in neuroinflammation and neuroprotection, and discusses its potential as a therapeutic target for neurological disorders. This document summarizes key quantitative data, provides detailed experimental methodologies for studying its effects, and visualizes its known signaling pathways and experimental workflows.

Introduction

Docosahexaenoic acid (DHA) is a cornerstone of brain structure and function, playing vital roles in neuronal membrane fluidity, signal transduction, and the regulation of inflammatory processes.[1][2] The bioactivity of DHA is not solely dependent on the parent molecule but is also mediated by a diverse array of its oxygenated metabolites, collectively known as docosanoids. Among these, 22-hydroxydocosahexaenoic acid (this compound), a product of the CYP450 omega-hydroxylase pathway, is emerging as a key player in cerebral physiology and pathology.[3] Understanding the specific roles of this compound is critical for elucidating the full spectrum of DHA's neuroprotective effects and for the development of novel therapeutic strategies for a range of neurological conditions, including ischemic stroke and neurodegenerative diseases.

Biosynthesis and Metabolism of this compound in the Brain

This compound is endogenously synthesized from its precursor, DHA. The primary enzymatic pathway responsible for this conversion is the cytochrome P450 (CYP) omega-hydroxylase system.[3] While DHA can be metabolized by various enzymes, including lipoxygenases (LOX) and cyclooxygenases (COX) to produce other bioactive mediators like resolvins and protectins, the formation of this compound is specifically attributed to CYP-mediated omega-hydroxylation.[4][5]

Astrocytes are considered the primary site for the synthesis of DHA within the brain.[6][7] Neurons, on the other hand, have a limited capacity for de novo DHA synthesis and largely rely on uptake from astrocytes and the circulation.[7] It is therefore plausible that astrocytes are also a key source of this compound in the brain.

digraph "22-HDHA_Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#FBBC05", fontcolor="#202124"];

CYP450 [label="Cytochrome P450\n(ω-hydroxylase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HDHA_22 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHA -> CYP450 [arrowhead=none];

CYP450 -> HDHA_22 [label=" ω-hydroxylation"];

}

Figure 2: Postulated signaling pathway of this compound via PPARγ activation.

G-Protein Coupled Receptors (GPCRs)

Many lipid mediators exert their effects through G-protein coupled receptors (GPCRs). For instance, resolvin D1, another DHA derivative, is a ligand for the GPCR GPR32. [8]While a specific high-affinity receptor for this compound has not yet been definitively identified, it is conceivable that it may interact with one or more GPCRs to initiate intracellular signaling cascades, potentially involving adenylyl cyclase and cyclic AMP (cAMP) production, which could in turn activate CREB.

Experimental Protocols

Investigating the physiological relevance of this compound in the brain requires a combination of in vitro and in vivo experimental models.

In Vitro Model: Primary Microglial Cell Culture and Treatment

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups, followed by treatment with this compound to assess its effects on inflammatory responses.

Materials:

-

Neonatal mouse pups (P0-P2)

-

DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine coated flasks and plates

-

This compound (synthesized or commercially available)

-

Lipopolysaccharide (LPS)

Procedure:

-

Isolation of Mixed Glial Cells:

-

Euthanize neonatal pups according to approved institutional protocols.

-

Dissect cortices and remove meninges in cold HBSS.

-

Mince the tissue and digest with trypsin and DNase I.

-

Dissociate the cells by trituration and plate in poly-D-lysine coated T-75 flasks.

-

Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.

-

Isolation of Microglia:

-

Separate microglia from the astrocyte layer by gentle shaking of the flasks.

-

Collect the supernatant containing the microglia and plate them in new poly-D-lysine coated plates.

-

Treatment:

-

Allow microglia to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for a desired period (e.g., 6-24 hours).

-

Analysis:

-

Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.

-

Lyse the cells to extract protein for Western blot analysis of signaling proteins (e.g., phosphorylated NF-κB, PPARγ) or RNA for gene expression analysis by qPCR.

```dot

digraph "Microglia_Experiment_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

start [label="Isolate Primary Microglia\nfrom Neonatal Mouse Pups", fillcolor="#F1F3F4", fontcolor="#202124"];

culture [label="Culture in Poly-D-lysine\nCoated Plates", fillcolor="#F1F3F4", fontcolor="#202124"];

treat [label="Pre-treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"];

stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="Analyze Inflammatory Response\n(ELISA, Western Blot, qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> culture;

culture -> treat;

treat -> stimulate;

stimulate -> incubate;

incubate -> analyze;

}

References

- 1. Modulation of the Primary Astrocyte-Enriched Cultures’ Oxylipin Profiles Reduces Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of docosahexaenoic acid on mouse brain synaptic plasma membrane proteome analyzed by mass spectrometry and (16)O/(18)O labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

22-Hydroxy Docosahexaenoic Acid: A Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxy docosahexaenoic acid (22-OH-DHA) is an omega-3 long-chain polyunsaturated fatty acid metabolite of docosahexaenoic acid (DHA). While research into the broader family of hydroxylated DHA metabolites has been ongoing for decades, the specific biological roles and mechanisms of action of 22-OH-DHA are an emerging area of interest. This technical guide provides a comprehensive overview of the current knowledge surrounding 22-OH-DHA, including its discovery, synthetic methodologies, known biological activities, and the analytical techniques used for its quantification. This document is intended to serve as a foundational resource for researchers and professionals in the fields of lipid biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and related lipid mediators.

Discovery and History

The exploration of hydroxylated metabolites of docosahexaenoic acid (DHA) began with the broader investigation into the metabolic fate of polyunsaturated fatty acids. In 1988, a significant publication reported the discovery of novel lipoxygenase products derived from DHA in the brain.[1] This study laid the groundwork for understanding that DHA could be enzymatically converted into a variety of oxidized metabolites with potential biological activities.

While the 1988 paper did not specifically identify 22-hydroxy docosahexaenoic acid, it opened the door to the characterization of a range of hydroxydocosahexaenoic acid (HDoHE) isomers. Subsequent research has identified that cytochrome P450 (CYP450) enzymes are responsible for the production of 22-HDoHE.[2] The specific timeline of the first definitive identification and characterization of the 22-hydroxy isomer is not prominently documented in a single seminal paper, but rather has emerged from the broader characterization of the DHA metabolome.

Biosynthesis of 22-Hydroxy Docosahexaenoic Acid

22-OH-DHA is an omega-hydroxylated metabolite of docosahexaenoic acid (DHA), primarily produced through the action of cytochrome P450 (CYP450) omega-hydroxylase enzymes.[3] The biosynthesis begins with the parent molecule, DHA, which is a 22-carbon omega-3 polyunsaturated fatty acid. The CYP450 enzyme catalyzes the introduction of a hydroxyl group at the terminal (omega) carbon atom (C22) of the DHA molecule.

Figure 1: Biosynthesis of 22-OH-DHA from DHA.

Chemical Synthesis

The chemical synthesis of 22-hydroxy docosahexaenoic acid and other ω-hydroxy polyunsaturated fatty acids typically follows a convergent approach. This strategy involves the synthesis of key building blocks that are then coupled together to form the final molecule. A general methodology has been described which involves two critical steps: a copper-mediated carbon-carbon bond formation to create the poly-yne backbone, followed by a partial alkyne hydrogenation to yield the corresponding all-cis polyene.[4]

A more detailed, step-by-step protocol for the synthesis of a 22-hydroxylated DHA precursor has been utilized in the preparation of 22-[18F]Fluorodocosahexaenoic Acid.[5] While the full detailed protocol for the precursor synthesis is not provided in this specific paper, it references a modular synthesis approach for ω-hydroxylated PUFAs. A patent also exists for the synthesis of ω-hydroxy acids, though it details the preparation of a saturated fatty acid, 22-hydroxydocosanoic acid, and the methodology may not be directly transferable to a polyunsaturated molecule like DHA.[6]

Biological Activity

22-OH-DHA has demonstrated promising biological activities, particularly in the areas of anti-angiogenesis and cancer therapy.[3] However, a significant portion of the available quantitative data pertains to DHA itself or other hydroxylated metabolites, with specific data for 22-OH-DHA being less prevalent in the literature.

Anti-Angiogenic Activity

Table 1: In Vitro Anti-Angiogenic Activity of DHA and Related Compounds

| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|

| DHA | Tube Formation | HUVEC | Inhibition at 10-30 µM | [7] |

| DHA | Migration | HUVEC | Time and concentration-dependent decrease | [7] |

| 19,20-EDP | Tube Formation | HUVEC | ~63% inhibition at 1 µM |[1] |

Note: Data for 22-OH-DHA is not currently available in the reviewed literature. Data for DHA and a related epoxy metabolite (EDP) are presented for context.

Anti-Tumor Activity

The anti-cancer properties of omega-3 fatty acids and their derivatives have been extensively studied.[11] In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common method for evaluating the anti-tumor efficacy of novel compounds.[12][13] While it has been stated that 22-HDoHE can inhibit tumor growth in vivo, specific quantitative data on tumor volume reduction with 22-OH-DHA treatment is not available in the reviewed literature.[3]

Table 2: In Vivo Anti-Tumor Activity of DHA in Xenograft Models

| Compound | Cancer Cell Line | Animal Model | Treatment Regimen | Tumor Volume Reduction | Reference |

|---|---|---|---|---|---|

| DHA (in fish oil diet) | MCF-7 (Breast Cancer) | Athymic Nude Mice | 5% fish oil diet for 6 weeks | Significant reduction vs. control | [11] |

| DHA | AGS (Gastric Cancer) | Nude Mice | 6 weeks of treatment | Significant reduction in tumor size |[14] |

Note: Data for 22-OH-DHA is not currently available in the reviewed literature. Data for DHA is presented for context.

Signaling Pathways

The precise signaling pathways through which 22-OH-DHA exerts its biological effects are still under investigation. One potential receptor of interest is GPR37, an orphan G protein-coupled receptor. While other lipid mediators, such as neuroprotectin D1 (NPD1), have been identified as ligands for GPR37, a direct interaction between 22-OH-DHA and GPR37 has not yet been definitively established in the literature.[3][14][15][16][17]

Given that GPR37 activation can lead to the activation of the PI3K-Akt and ERK1/2 pathways, a hypothetical signaling cascade for 22-OH-DHA could involve its binding to a yet-to-be-confirmed receptor, potentially GPR37, leading to downstream signaling events that regulate cellular processes like proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]

- 5. Synthesis and Preclinical Evaluation of 22-[18F]Fluorodocosahexaenoic Acid as a Positron Emission Tomography Probe for Monitoring Brain Docosahexaenoic Acid Uptake Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]

- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ibidi.com [ibidi.com]

- 9. In vitro assay of angiogenesis: inhibition of capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. H22 Xenograft Model | Xenograft Services [xenograft.net]

- 13. H22 Allograft Model - Altogen Labs [altogenlabs.com]

- 14. GPR37 and its neuroprotective mechanisms: bridging osteocalcin signaling and brain function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. GPR37 and GPR37L1 differently interact with dopamine 2 receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]

The Therapeutic Potential of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction